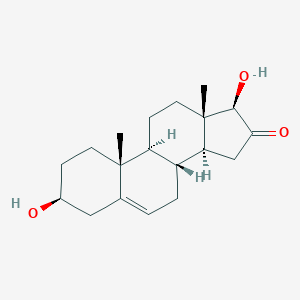

16-Oxoandrostenediol

Descripción general

Descripción

16-Oxoandrostenediol is a naturally occurring androgenic steroid hormone generated by the adrenal glands. It has been identified in the urine of newborn infants and is known to be suppressed by dexamethasone. The levels of this hormone are almost absent by five months of age . The compound has the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxoandrostenediol typically involves the oxidation of androstenediol. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the 16-position to form the ketone group . Another method involves the use of pyridinium chlorochromate (PCC) in dichloromethane, which also facilitates the oxidation at the 16-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

16-Oxoandrostenediol undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxyl groups to ketones.

Reduction: Reduction reactions can convert the ketone group back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of additional ketone groups.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Hormonal Research and Endocrinology

16-Oxoandrostenediol is significant in the study of steroid hormones, particularly regarding its role in the metabolic pathways of androgens. Research indicates that it may serve as an intermediate in the biosynthesis of dihydrotestosterone through the so-called "backdoor pathway," especially in conditions like cytochrome P450 oxidoreductase deficiency (PORD) .

Case Study: Cytochrome P450 Oxidoreductase Deficiency

- Objective : To understand steroid metabolism in patients with PORD.

- Findings : Elevated levels of this compound were observed, suggesting its role in compensatory mechanisms when traditional pathways are impaired .

Metabolic Studies

Recent studies have highlighted the compound's involvement in metabolic processes. For instance, research on Bacillus sp. LM24 indicated that this compound levels increased under stress conditions induced by Abamectin, a common pesticide. This suggests it may play a role in metabolic adaptations to environmental stressors .

Data Table: Metabolic Influence of this compound

| Experiment Name | Sample Name | Influence Factor |

|---|---|---|

| Effect of Abamectin on Steroid Metabolism | Bacillus sp. LM24 + Abamectin | Up-regulation of this compound |

| Time-based Analysis | Treatment over 7 days | Changes in steroid metabolism |

Therapeutic Potential

The compound's anti-inflammatory properties are being investigated for potential therapeutic applications. In vitro studies have shown that certain derivatives of this compound can modulate inflammatory pathways, which could be beneficial for conditions like chronic inflammation or autoimmune diseases.

Case Study: Anti-Inflammatory Effects

- Objective : To evaluate the anti-inflammatory potential of this compound derivatives.

- Findings : Significant modulation of pro-inflammatory cytokines was noted, indicating a potential therapeutic application .

Nutritional Biochemistry

In nutritional studies, this compound has been linked to feed efficiency and gut health. Research has shown that specific dietary components can influence its levels, suggesting a role in optimizing animal nutrition and health .

Data Table: Impact on Feed Efficiency

| Gut Location | Differential Metabolites | Role of this compound |

|---|---|---|

| Ileum | Anti-inflammatory lipids | Enhances nutrient absorption |

| Cecum | Organic acids | Modulates gut microbiota |

Mecanismo De Acción

16-Oxoandrostenediol exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate the expression of specific genes. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements in the DNA, leading to the transcription of target genes. This process ultimately results in the development and maintenance of masculine characteristics .

Comparación Con Compuestos Similares

Similar Compounds

Androstenediol: A precursor in the biosynthesis of testosterone, differing by the absence of the ketone group at the 16-position.

Androstenedione: Another precursor in testosterone biosynthesis, differing by the presence of a ketone group at the 4-position instead of the 16-position.

Testosterone: The primary male sex hormone, differing by the presence of a hydroxyl group at the 17-position and a ketone group at the 3-position.

Uniqueness

16-Oxoandrostenediol is unique due to its specific oxidation state at the 16-position, which imparts distinct biological and chemical properties compared to its analogs. This unique structure allows it to serve specific roles in scientific research and industrial applications .

Actividad Biológica

16-Oxoandrostenediol is a steroid compound that has garnered attention in the fields of endocrinology and pharmacology due to its potential biological activities. As a derivative of androstenedione, it plays a role in various physiological processes, including hormone synthesis and metabolic pathways. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a keto group at the 16th carbon position. This modification influences its biological activity compared to other androgens.

- Chemical Formula : C19H26O3

- Molecular Weight : 302.41 g/mol

Hormonal Activity

Research indicates that this compound exhibits weak androgenic activity compared to its parent compounds like testosterone and androstenedione. It can act as a precursor in the synthesis of more potent androgens, influencing androgen receptor activation indirectly.

- Androgen Receptor Affinity : Studies show that while this compound binds to androgen receptors, its affinity is significantly lower than that of testosterone (approximately 10% of testosterone's potency) .

Metabolism

The metabolism of this compound involves several enzymatic pathways:

- Conversion to Testosterone : It can be converted into testosterone via the action of 17β-hydroxysteroid dehydrogenase (HSD) enzymes.

- Oxidation : The compound undergoes oxidation to form various metabolites, which may have distinct biological activities.

Table 1 summarizes key metabolic pathways involving this compound:

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| Testosterone | 17β-HSD | Potent androgenic effects |

| Dihydrotestosterone | 5α-reductase | Strong androgenic effects |

| Other Hydroxylated Forms | Various HSDs | Variable activity |

Clinical Implications

A study conducted on male athletes explored the effects of supplementation with anabolic steroids, including this compound. Results indicated that while there was an increase in muscle mass, the compound's efficacy was overshadowed by more potent steroids like testosterone .

Animal Models

In rodent models, administration of this compound resulted in altered metabolic profiles, suggesting potential implications for fat metabolism and energy expenditure. These findings highlight the need for further research into its effects on metabolic disorders .

Research Findings

Recent studies have focused on the role of this compound in various health conditions:

- Endocrine Disorders : Research has linked altered levels of this compound to conditions such as polycystic ovary syndrome (PCOS), where androgen levels are often dysregulated.

- Cancer Research : Investigations into hormone-dependent cancers have examined how derivatives like this compound may influence tumor growth through modulation of hormonal pathways .

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRBLZKRYPEVIK-PEMPUTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315108 | |

| Record name | 16-Oxoandrostenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-66-6 | |

| Record name | 16-Oxoandrostenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta,17beta-Dihydroxyandrost-5-en-16-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Oxoandrostenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.